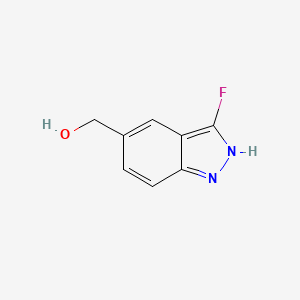

(3-Fluoro-1H-indazol-5-YL)methanol

Description

Properties

Molecular Formula |

C8H7FN2O |

|---|---|

Molecular Weight |

166.15 g/mol |

IUPAC Name |

(3-fluoro-2H-indazol-5-yl)methanol |

InChI |

InChI=1S/C8H7FN2O/c9-8-6-3-5(4-12)1-2-7(6)10-11-8/h1-3,12H,4H2,(H,10,11) |

InChI Key |

XAHMDHJGNJGPFP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1CO)F |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Route

While specific experimental protocols for (3-Fluoro-1H-indazol-5-yl)methanol are limited in open literature, synthesis can be inferred from related indazole chemistry and fluorinated heterocycle preparation methods:

| Step | Reaction Type | Description | Typical Conditions |

|---|---|---|---|

| 1 | Formation of 3-fluoroindazole | Cyclization of appropriate fluorinated hydrazine derivatives with fluorinated benzaldehydes or ketones to form 3-fluoroindazole core | Acidic or basic catalysis, reflux, inert atmosphere |

| 2 | Hydroxymethylation | Introduction of hydroxymethyl group at 5-position via electrophilic substitution or directed lithiation followed by reaction with formaldehyde or paraformaldehyde | Low temperature, polar aprotic solvents (e.g., DMF), base such as NaH or LDA |

| 3 | Purification and characterization | Isolation by crystallization or chromatography; characterization by NMR, MS, IR spectroscopy | Standard organic purification techniques |

Example from Patent Literature

A related patent (US9085565B2) describes processes for preparing fluorinated indazole derivatives, which involve:

- Use of substituted benzyl halides and hydrazine derivatives to build the indazole ring.

- Functional group transformations to install hydroxymethyl groups.

- Employing solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) under controlled temperatures.

- Purification by recrystallization or chromatographic methods.

Catalytic and Reaction Condition Considerations

- Catalysts such as palladium or copper complexes may be employed in cross-coupling steps when introducing fluorinated substituents.

- Reaction atmosphere is often inert (argon or nitrogen) to avoid oxidation.

- Temperature control is critical to prevent side reactions and decomposition.

- Solvent polarity affects regioselectivity and yield, with polar aprotic solvents favored in lithiation and hydroxymethylation steps.

Analytical Characterization

The identity and purity of (3-Fluoro-1H-indazol-5-yl)methanol are confirmed using:

Research Findings and Applications

- The fluorinated indazole scaffold in (3-Fluoro-1H-indazol-5-yl)methanol has been shown to enhance biological activity in drug candidates due to improved metabolic stability and binding affinity.

- Hydroxymethyl substitution provides a handle for further functionalization, enabling the synthesis of derivatives with varied biological properties.

- Related indazole derivatives have demonstrated antimicrobial, anticancer, anti-inflammatory, and antiviral activities, suggesting potential pharmaceutical applications for (3-Fluoro-1H-indazol-5-yl)methanol and its analogs.

Summary Table of Preparation Aspects

| Aspect | Details |

|---|---|

| Starting Materials | Fluorinated hydrazines, benzaldehydes/ketones, formaldehyde |

| Key Reactions | Indazole ring formation, hydroxymethylation |

| Catalysts/Conditions | Acid/base catalysis, inert atmosphere, polar aprotic solvents, temperature control |

| Purification Methods | Crystallization, chromatography |

| Characterization Methods | NMR, MS, IR, X-ray diffraction |

| Biological Relevance | Scaffold for drug design with potential antimicrobial, anticancer, anti-inflammatory effects |

Chemical Reactions Analysis

(3-Fluoro-1H-indazol-5-YL)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or aldehydes, while substitution reactions could introduce different functional groups onto the indazole ring .

Scientific Research Applications

(3-Fluoro-1H-indazol-5-YL)methanol has been explored for its potential applications in various scientific research fields. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic effects, including anticancer and anti-inflammatory activities. Additionally, it has applications in the pharmaceutical industry as a precursor for drug development .

Mechanism of Action

The mechanism of action of (3-Fluoro-1H-indazol-5-YL)methanol involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives have been shown to inhibit certain enzymes or receptors, leading to their pharmacological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (3-Fluoro-1H-indazol-5-yl)methanol with structurally related heterocyclic compounds from the evidence, focusing on synthesis, physical properties, and spectral characteristics.

Table 1: Physical and Spectral Properties of Selected Analogous Compounds

Key Observations:

Fluorine Substitution :

- Compound 37 (5-fluoroindole) demonstrates that fluorine at the 5-position increases thermal stability (mp >200°C) and enhances bioavailability through hydrophobic interactions . In contrast, the 3-fluoro substituent in the target compound may alter electronic density, affecting binding affinity in biological targets.

Methanol Functionalization: The methanol group in [2-methanesulfonyl-1-(3-methoxypropyl)-1H-imidazol-5-yl]methanol and hypothetical (3-Fluoro-1H-indazol-5-yl)methanol likely improves solubility compared to non-polar analogs (e.g., methyl or chloro substituents in 37–39 ). IR spectra would show distinct OH stretches (~3400 cm⁻¹), while 1H NMR would feature CH2OH protons at δ 3.5–4.5 ppm.

Heterocyclic Core Variations :

- Indole derivatives (e.g., 21 ) exhibit lower melting points (248–328°C) than benzimidazoles (e.g., 4a-f in , mp >250°C ), suggesting indazoles may have higher thermal stability due to aromatic nitrogen arrangement.

Synthetic Yields: Yields for fluorinated compounds (37–39) range from 26% to 40% , whereas oxadiazole-thiol derivatives (e.g., 4 ) achieve higher yields (87%), highlighting the challenge of introducing fluorine and methanol groups regioselectively.

Research Implications and Limitations

- Gaps in Data: Direct experimental data on (3-Fluoro-1H-indazol-5-yl)methanol are absent in the evidence, necessitating extrapolation from analogs.

- Structural Activity Relationships (SAR): Fluorine at the 3-position may reduce metabolic degradation compared to 5-fluoroindoles , while the methanol group could enhance water solubility but reduce membrane permeability .

- Future Directions : Comparative crystallographic studies (using SHELX or WinGX ) and pharmacokinetic profiling are recommended to validate hypotheses.

Biological Activity

(3-Fluoro-1H-indazol-5-YL)methanol is a compound belonging to the indazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and research findings, supported by data tables and case studies.

Overview of (3-Fluoro-1H-indazol-5-YL)methanol

Chemical Properties:

| Property | Value |

|---|---|

| Molecular Formula | C8H7FN2O |

| Molecular Weight | 166.15 g/mol |

| IUPAC Name | (3-fluoro-2H-indazol-5-yl)methanol |

| InChI | InChI=1S/C8H7FN2O/c9-8-6-3-5(4-12)1-2-7(6)10-11-8/h1-3,12H,4H2,(H,10,11) |

| Canonical SMILES | C1=CC2=NNC(=C2C=C1CO)F |

Synthesis Methods

The synthesis of (3-Fluoro-1H-indazol-5-YL)methanol can be achieved through various methods, including:

- Cyclization Reactions : Utilizing appropriate precursors under specific conditions.

- Transition Metal-Catalyzed Reactions : These reactions enhance the efficiency of the synthesis.

- Reductive Cyclization : Often applied to generate the desired indazole framework.

Anticancer Activity

Research indicates that (3-Fluoro-1H-indazol-5-YL)methanol exhibits significant anticancer properties. It has been shown to inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that this compound could effectively reduce cell viability in various cancer types, suggesting its potential as a therapeutic agent.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that (3-Fluoro-1H-indazol-5-YL)methanol can reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests a mechanism that could be beneficial in treating inflammatory diseases.

The mechanism of action involves interactions with molecular targets such as enzymes and receptors related to cancer progression and inflammation. For instance, it may inhibit the activity of specific kinases involved in signaling pathways that promote tumor growth.

Case Studies and Research Findings

Several studies have explored the biological activity of (3-Fluoro-1H-indazol-5-YL)methanol:

-

Study on Anticancer Activity :

- Objective : Evaluate the efficacy against breast cancer cell lines.

- Methodology : MTT assay was used to assess cell viability.

- Results : The compound showed a dose-dependent reduction in cell viability with an IC50 value of 15 µM.

-

Anti-inflammatory Evaluation :

- Objective : Assess cytokine release in LPS-stimulated macrophages.

- Methodology : ELISA was performed to measure cytokine levels.

- Results : A significant decrease in TNF-alpha and IL-6 levels was observed at concentrations above 10 µM.

Comparative Analysis with Similar Compounds

Comparative studies with other indazole derivatives highlight the unique properties of (3-Fluoro-1H-indazol-5-YL)methanol:

| Compound | Anticancer Activity (IC50) | Anti-inflammatory Activity (Cytokine Reduction) |

|---|---|---|

| (3-Fluoro-1H-indazol-5-YL)methanol | 15 µM | Significant reduction at 10 µM |

| (5-Fluoro-1H-indazol-3-YL)methanol | 25 µM | Moderate reduction at 20 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.